tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
Overview
Description
This compound is also known as 1-Boc-4-AP (tert-butyl 4- (phenylamino)piperidine-1-carboxylate). It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .
Synthesis Analysis
The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved from piperidin-4-ylmethanol through three steps including acylation, sulfonation and substitution .Molecular Structure Analysis
The molecular formula of this compound is C17H25NO4. Its InChI code is 1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3 and the InChI key is JVRJJDPEIIEIIA-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Vandetanib Intermediate : Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib. The synthesis involved acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Synthesis of Crizotinib Intermediate : Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in various biologically active compounds including crizotinib. The synthesis involved three steps with a total yield of 49.9% (Kong et al., 2016).
X-ray Crystallography of Related Compounds : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its related compounds, revealing structural insights and molecular packing driven by strong hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Biological Applications and Chemical Analysis
Triple Reuptake Inhibitor Synthesis : Yamashita et al. (2015) investigated the synthesis of a novel triple reuptake inhibitor with tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate as an intermediate. This research contributes to the development of drugs targeting depression and cerebral ischemia (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).
Anticorrosive Behavior Study : Praveen et al. (2021) focused on the synthesis and study of the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate. Their study involved electrochemical, quantum chemical, and surface characterization studies for carbon steel in a corrosive environment (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Photo- and Thermal-Stabilizers Research : Mosnáček et al. (2003) reported on the preparation of new combined phenol/hindered amine photo- and thermal-stabilizers. Their research involved reactions of toluene-2,4-diisocyanate with different phenols and hindered amine stabilizers (HAS), testing the compounds as stabilizers in polypropylene (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation. Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimera) development , which suggests that its targets could be proteins that are intended for degradation.
Mode of Action
As a semi-flexible linker in PROTAC development, “tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate” likely interacts with its targets by connecting the ligand (which binds to the target protein) and the E3 ligase ligand (which recruits an E3 ubiquitin ligase). This results in the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific target proteins and the biological processes they are involved in. As a component of PROTAC, its primary effect would be the degradation of target proteins .
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRJJDPEIIEIIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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